molecular formula C12H10O3S B1356982 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 844897-41-2

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B1356982
CAS No.: 844897-41-2
M. Wt: 234.27 g/mol
InChI Key: LZWPHBZWYOWQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 2-methoxyphenyl moiety. Its structure combines the electron-rich thiophene core with a methoxy-substituted aromatic ring, making it a versatile intermediate in medicinal chemistry and materials science. The methoxy group enhances solubility and influences electronic properties, while the carboxylic acid enables further functionalization, such as amide or ester formation . This compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) followed by hydrolysis of ester precursors, as demonstrated in analogous thiophene derivatives .

Properties

IUPAC Name

5-(2-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWPHBZWYOWQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581611
Record name 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844897-41-2
Record name 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-bromo-5-(2-methoxyphenyl)thiophene can be coupled with a boronic acid derivative under mild conditions to yield the desired product .

Another approach involves the direct functionalization of thiophene derivatives. For example, the thiophene ring can be functionalized with a methoxyphenyl group and subsequently oxidized to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for the success of these reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Organic Electronics

Application Overview:
5-(2-Methoxyphenyl)thiophene-2-carboxylic acid is utilized in the development of organic semiconductors. These materials are essential for creating flexible and lightweight electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Key Findings:

  • The compound's electronic properties make it suitable for incorporation into conductive polymer matrices.
  • Research indicates that thiophene derivatives can enhance charge transport properties, leading to improved device performance in OLEDs .

Pharmaceuticals

Application Overview:
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Key Findings:

  • Studies have shown that certain derivatives exhibit anti-inflammatory and anticancer activities, making them candidates for drug development .
  • Molecular docking studies suggest that these compounds can effectively bind to specific biological targets, indicating their potential as drug candidates .

Material Science

Application Overview:
In material science, this compound is applied in the formulation of advanced materials, including conductive polymers and nanocomposites.

Key Findings:

  • The compound has been incorporated into sensor technologies due to its conductive properties, which enhance sensitivity and response times.
  • Research has demonstrated its utility in energy storage devices, where it contributes to improved charge retention and conductivity .

Photovoltaics

Application Overview:
The compound plays a significant role in the development of organic solar cells. Its ability to absorb light efficiently makes it a valuable component in photovoltaic applications.

Key Findings:

  • Studies indicate that incorporating thiophene-based compounds can enhance the efficiency of light absorption and conversion processes in solar cells .
  • The structural versatility allows for tuning the optical properties to optimize energy conversion efficiencies.

Biological Studies

Application Overview:
this compound is also utilized in biological studies to explore its interactions with various biological systems.

Key Findings:

  • Research has focused on understanding the compound's effects on cellular mechanisms and its potential role in disease treatment strategies.
  • Investigations into its anti-inflammatory properties have shown promise for therapeutic applications in conditions like arthritis and other inflammatory diseases .

Comparative Data Table

Application AreaKey PropertiesPotential Benefits
Organic ElectronicsConductivity, charge transportEnhanced performance in OLEDs and OFETs
PharmaceuticalsAnti-inflammatory, anticancer activityNew drug development opportunities
Material ScienceConductive polymersImproved sensor technologies and energy storage
PhotovoltaicsLight absorption efficiencyHigher energy conversion efficiencies
Biological StudiesInteraction with biological systemsInsights into disease mechanisms and therapies

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group and the thiophene ring contribute to the compound’s binding affinity and specificity for these targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid, highlighting substituent effects on properties and applications:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
This compound 2-methoxyphenyl at C5, -COOH at C2 248.27 g/mol Precursor for bioactive molecules; delocalized π-system for material applications
5-(4-(Benzyloxy)phenyl)thiophene-2-carboxylic acid 4-benzyloxyphenyl at C5, -COOH at C2 350.39 g/mol Nurr1 agonist candidate; enhanced lipophilicity due to benzyloxy group
5-Phenylfuran-2-carboxylic acid Phenyl at C5 (furan core), -COOH at C2 188.18 g/mol Lower electron density vs. thiophene; reduced bioactivity in hypoxia-inducible factor studies
5-(4-Chloro-3-methylphenoxymethyl)thiophene-2-carboxylic acid Chloro-methylphenoxymethyl at C5, -COOH at C2 296.76 g/mol Anti-inflammatory potential; increased steric bulk impacts receptor binding
5-(Methoxycarbonyl)thiophene-2-carboxylic acid -COOCH3 at C5, -COOH at C2 186.19 g/mol Dual functionalization for polymer synthesis; ester group aids solubility
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Trifluoromethyl at C5 (benzothiophene core) 260.21 g/mol Strong electron-withdrawing effect; used in plant disease control compositions
5-(o-Tolyl)thiophene-2-carboxylic acid o-Tolyl at C5, -COOH at C2 218.28 g/mol Steric hindrance from ortho-methyl group affects crystallinity and reactivity

Key Comparative Analyses

Electronic Effects :

  • Electron-Donating Groups : The 2-methoxyphenyl group in the target compound donates electrons via resonance, enhancing the thiophene ring's electron density. This contrasts with analogs like 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, where the -CF₃ group withdraws electrons, reducing reactivity in nucleophilic environments .
  • Heterocycle Core : Thiophene derivatives generally exhibit higher stability and conductivity compared to furan analogs (e.g., 5-phenylfuran-2-carboxylic acid) due to sulfur's polarizability, making them preferable in material science .

Biological Activity: Anti-inflammatory derivatives (e.g., 5-(4-chloro-3-methylphenoxymethyl)thiophene-2-carboxylic acid) show that lipophilic substituents enhance membrane permeability but may reduce solubility . Complex hybrids like pyrrolo-pyrimidine-thiophene carboxylates (e.g., compound 16 in ) demonstrate that fused heterocycles significantly boost anticancer activity compared to simpler aryl-substituted thiophenes.

Synthetic Accessibility :

  • Suzuki-Miyaura coupling is widely used for aryl-thiophene derivatives (e.g., 5-phenylfuran-2-carboxylic acid ), but steric hindrance in ortho-substituted analogs (e.g., 5-(o-tolyl)thiophene-2-carboxylic acid) requires optimized conditions .
  • Carboxylic acid groups are typically introduced via hydrolysis of methyl esters, as seen in 5-(methoxycarbonyl)thiophene-2-carboxylic acid synthesis .

Physicochemical Properties

  • Solubility: The 2-methoxyphenyl group improves water solubility compared to non-polar substituents (e.g., 5-isopropylthiophene-2-carboxylic acid ).
  • Acidity : The carboxylic acid group (pKa ~2.5) is more acidic than ester or amide derivatives, facilitating salt formation for drug delivery .

Biological Activity

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid, with the CAS number 844897-41-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the compound's synthesis, biological properties, structure-activity relationships (SAR), and its potential therapeutic applications.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes starting from thiophene derivatives. The introduction of the methoxy group at the 2-position of the phenyl ring enhances the compound's lipophilicity and biological activity. Techniques such as Suzuki coupling and various condensation reactions are commonly employed to achieve the desired structure.

Antiviral Activity

Research has highlighted the compound's potential as an inhibitor of Hepatitis C Virus (HCV) NS5B polymerase. In vitro studies have demonstrated that thiophene-2-carboxylic acids can significantly inhibit HCV subgenomic RNA replication in Huh-7 cells, showcasing their potential as antiviral agents . The structure-activity relationship studies indicated that modifications at the thiophene ring could enhance inhibitory potency.

Antibacterial Activity

This compound exhibits notable antibacterial properties. Studies have shown that various thiophene derivatives possess significant activity against multi-drug resistant strains of Salmonella Typhi and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.125 mg/mL, indicating strong antibacterial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be below 25 µM, suggesting considerable cytotoxic effects compared to standard anticancer drugs like Doxorubicin .

Case Studies and Research Findings

  • Antiviral Studies : A study focused on the SAR of thiophene derivatives revealed that specific substitutions on the thiophene ring led to enhanced inhibition of HCV replication. The presence of electron-donating groups like methoxy was crucial for increased activity .
  • Antibacterial Efficacy : A comparative study evaluated several thiophene derivatives against XDR Salmonella Typhi. The results indicated that compounds with dual thiophene moieties exhibited superior antibacterial action, with significant zones of inhibition observed in agar diffusion tests .
  • Cytotoxicity Profiles : In a cytotoxicity assay against various cancer cell lines, compounds derived from this compound showed promising results. For instance, one derivative demonstrated an IC50 value of 0.94 µg/mL against MCF-7 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that:

  • Substituents : The presence of methoxy groups on the phenyl ring enhances both lipophilicity and biological activity.
  • Ring Modifications : Alterations in the thiophene ring can lead to variations in potency against viral and bacterial targets.
CompoundBiological ActivityIC50/MIC Values
This compoundAntiviralIC50 < 25 µM
Various Thiophene DerivativesAntibacterialMIC = 3.125 mg/mL
Thiophene AnaloguesAnticancerIC50 < 25 µM

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid, and what catalysts or conditions are critical for optimizing yield?

  • Methodology : Transition metal-catalyzed cross-coupling reactions are widely used for synthesizing substituted thiophenes. For example, V-, Fe-, or Mo-containing catalysts have been employed in carboxylation reactions of thiophene derivatives under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation . For the methoxyphenyl substituent, Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated thiophene precursor may be effective. Post-synthetic hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF can yield the carboxylic acid .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to avoid side products.

Q. How should this compound be safely handled and stored to ensure stability during experiments?

  • Methodology :

  • Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent moisture absorption and oxidative degradation. Avoid contact with strong bases, acids, or oxidizing agents, as these may trigger hazardous decomposition (e.g., release of sulfur oxides) .
  • Handling : Use nitrile gloves (tested for chemical compatibility) and lab coats. Ensure fume hood ventilation (≥0.3 m/s airflow) during weighing or reactions .
    • Safety Protocols : In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) can confirm the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and thiophene ring protons (δ 6.5–7.5 ppm). Carboxylic acid protons typically appear as broad singlets (~12–14 ppm) .
  • FT-IR : Look for C=O stretching (~1700 cm⁻¹) and O-H (carboxylic acid) bands (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved during structural elucidation?

  • Methodology :

  • Perform X-ray crystallography to obtain unambiguous structural data. If crystals are challenging to grow, use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental values. Adjust computational models for solvent effects and proton exchange .
  • Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns and confirm substituent positions .

Q. What strategies are effective for evaluating the compound’s inhibitory activity against enzymes like PIN1 or PTPN1?

  • Methodology :

  • In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., FITC-labeled substrates for PIN1) to measure IC₅₀ values. For PTPN1, employ pNPP (para-nitrophenyl phosphate) as a substrate and monitor hydrolysis at 405 nm .
  • Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (PDB: 2X9X for PIN1) to predict binding modes. Focus on interactions between the carboxylic acid group and catalytic residues .
    • Data Interpretation : Compare inhibition kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms.

Q. How can synthetic yields be improved when scaling up reactions from milligram to gram quantities?

  • Methodology :

  • Process Optimization : Use flow chemistry for precise temperature control and reduced side reactions. Increase catalyst loading (e.g., Pd(PPh₃)₄ from 2% to 5%) and employ microwave-assisted synthesis to reduce reaction time .
  • Purification : Replace column chromatography with acid-base extraction (e.g., partition between ethyl acetate and 1M HCl) for cost-effective large-scale purification .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature). Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-Analysis : Compare structural analogs (e.g., 5-phenylthiophene-2-carboxylic acid) to identify substituent effects on activity. Use QSAR models to correlate electronic parameters (Hammett σ) with potency .

Stability and Reactivity

Q. Under what experimental conditions does this compound undergo decomposition?

  • Methodology :

  • Stress Testing : Expose the compound to UV light (254 nm), elevated temperatures (40–80°C), and varying pH (1–13) for 24–72 hours. Monitor degradation via HPLC-MS.
  • Findings : Thiophene derivatives are prone to ring-opening under strong alkaline conditions (pH >12) or prolonged exposure to oxidizing agents (e.g., H₂O₂) .

Environmental and Regulatory Compliance

Q. What protocols ensure safe disposal of waste containing this compound?

  • Methodology :

  • Neutralization : Treat acidic waste with sodium bicarbonate before disposal. Use activated carbon or ion-exchange resins to capture residual compound in aqueous waste .
  • Documentation : Follow REACH and COSHH regulations for hazardous waste labeling and record-keeping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.